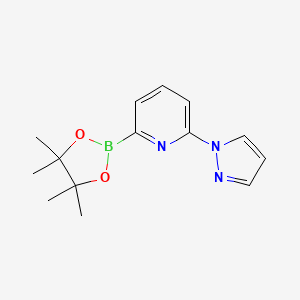
3,6-Difluoro-2-methoxybenzonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted 2-Amino-4-quinazolinones
A novel synthesis route for substituted 2-amino-4-quinazolinones was developed using 2,6-difluoro-4-methoxybenzonitrile as a starting material. This process involved substituting one of the fluorine atoms with heterocycles like pyridyl, thiazolyl, or pyrazolyl, followed by hydrolysis of the nitrile to yield a series of o-fluorobenzoic acid derivatives. These derivatives were then condensed with N,N-disubstituted guanidines and subjected to base-promoted ring closure to afford 2-amino-4-quinazolinone derivatives (Fray et al., 2006).
Activation of CN Triple Bond in Benzonitriles
Reactions of Ru3(CO)12 with p-methoxybenzonitrile were studied, leading to the formation of various complexes characterized by IR, 1H NMR spectroscopy, and mass spectrometry. This study highlighted the activation of the CN triple bond in substituted benzonitriles, showcasing the potential of these compounds in forming complex molecular structures (Lausarot et al., 1986).
Two-Photon Ionization and Spectroscopy
The two-color resonance enhanced two-photon ionization (R2PI) and mass analyzed threshold ionization (MATI) spectra of 2-methoxybenzonitrile were reported. This study provided insights into the substitution effects of CN and OCH3 groups on the transition energies of benzonitriles, contributing to a deeper understanding of their electronic structures (Zhao et al., 2019).
Spectroscopic Studies and SHG Applications
Spectroscopic studies on 5-Bromo-2-methoxybenzonitrile, aided by Density Functional Theory (DFT), predicted geometrical parameters like bond length and angle. This research also explored the Second Harmonic Generation (SHG) applications of these molecules, indicating their potential in non-linear optical (NLO) properties (Kumar & Raman, 2017).
Synthesis of Novel Fluorine-Containing Polymers
Research on the synthesis of novel fluorinated poly(ether nitrile)s derived from Pentafluorobenzonitrile, including 2,6-difluorobenzonitrile as a variant, reported the creation of polymers with high thermal stability and excellent solubility in common solvents. These materials could be utilized in various industrial applications due to their robust thermal and physical properties (Kimura et al., 2001).
Nucleophilic Displacement Studies
2,6-Difluorobenzonitrile was used as a substrate in studying carbon versus oxygen nucleophilic attack by enolate anions of weakly acidic ketones. This research provided valuable insights into the reaction mechanisms and the role of the substrate in these chemical processes (Guedira & Beugelmans, 1992).
Dye-Sensitized Solar Cells
A study on 4-methoxybenzonitrile, closely related to 3,6-difluoro-2-methoxybenzonitrile, focused on its application in dye-sensitized solar cells. The research analyzed its electronic structures, polarizabilities, and hyperpolarizabilities, providing a foundation for its use in renewable energy technologies (Prakasam et al., 2013).
Corrosion Inhibition
Derivatives of 2-aminobenzene-1,3-dicarbonitriles, including structures similar to 3,6-difluoro-2-methoxybenzonitrile, were investigated for their corrosion inhibition properties on mild steel. This application is significant in materials science and engineering, particularly in extending the life of metal structures (Verma et al., 2015).
Photochemical Studies
Research into the photoequilibration of substituted benzenes in acetonitrile included studies on methoxybenzonitriles. This work provided valuable insights into the photochemical behavior of these compounds, which can be crucial in understanding their stability and reactivity under light exposure (Foster et al., 2000).
Vibrational and Electronic Spectra
Studies on the hydrogen-bonded complexes of 4-methoxybenzonitrile in both ground and lowest triplet states by IR, phosphorescence, and 15N NMR spectra contributed to the understanding of its molecular interactions and properties (Bocharov et al., 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,6-difluoro-2-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLUUECGMAVKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Difluoro-2-methoxybenzonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














